1-(Cyclopropylthio)-4-methoxybenzene
Description
However, structurally related compounds such as 1-(Cyclopropylmethyl)-4-methoxybenzene, 1-(1-ethynylcyclopropyl)-4-methoxybenzene, and 1-(3-cyclobutylpropyl)-4-methoxybenzene are extensively documented. These analogs share a methoxy-substituted benzene core but differ in substituent groups (cyclopropylmethyl, ethynylcyclopropyl, or cyclobutylpropyl), which significantly influence their properties and applications. Below, we analyze these analogs to infer trends relevant to the target compound .
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-cyclopropylsulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C10H12OS/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
UHYWUNFIAXWGDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The substituent group attached to the benzene ring critically affects molecular weight, polarity, and reactivity. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Group | Key Structural Features |
|---|---|---|---|---|
| 1-(Cyclopropylmethyl)-4-methoxybenzene | C₁₁H₁₄O | 162.23 | Cyclopropylmethyl | Saturated cyclopropane ring via methyl |
| 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | C₁₂H₁₂O | 172.23 | Ethynylcyclopropyl | Triple bond (ethynyl) adjacent to cyclopropane |
| 1-(3-Cyclobutylpropyl)-4-methoxybenzene | C₁₄H₂₀O | 204.30 | Cyclobutylpropyl | Four-membered cyclobutane ring via propyl chain |
- Polarity and Reactivity: The cyclopropylmethyl derivative (C₁₁H₁₄O) is relatively non-polar and stable, making it suitable for fragrance applications . The ethynylcyclopropyl group (C₁₂H₁₂O) introduces a reactive triple bond, increasing susceptibility to oxidation and polymerization .
Stability and Toxicity
- Stability :
- Toxicity: 1-(1-Ethynylcyclopropyl)-4-methoxybenzene poses acute toxicity risks (H302, H312, H332) but lacks chronic toxicity data . No significant hazards are reported for the cyclopropylmethyl and cyclobutylpropyl derivatives, though they require professional handling .
Key Trends and Implications
Substituent Impact :
- Electron-withdrawing groups (e.g., ethynyl) increase reactivity and toxicity, whereas alkyl chains (e.g., cyclopropylmethyl) enhance stability and commercial utility.
- Ring Strain : Cyclopropane and cyclobutane rings introduce steric strain, influencing both synthetic routes and biological activity .
- Future studies should prioritize synthesizing and profiling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
